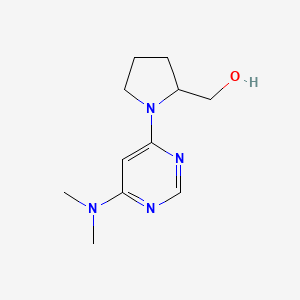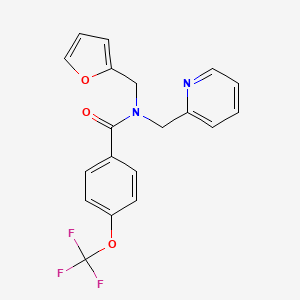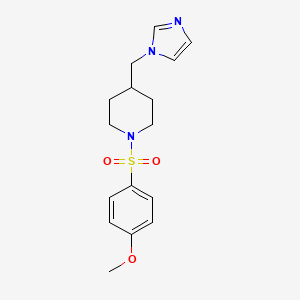
(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-2-yl)methanol” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyrimidinyl group, which is a six-membered ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-2-yl)methanol” is not available in the retrieved information.Molecular Structure Analysis
The molecular structure of “(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-2-yl)methanol” is characterized by a pyrrolidine ring and a pyrimidinyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The pyrimidinyl group, being a hinge binder, can form hydrogen interactions .Wissenschaftliche Forschungsanwendungen
Anticancer Research
Pyrimidine derivatives are extensively studied for their anticancer properties. They can act as antimetabolites , interfering with DNA and RNA synthesis, which is crucial for cancer cell proliferation. Some pyrimidine-based drugs, such as imatinib, dasatinib, and nilotinib, are well-established treatments for leukemia . The structural diversity of pyrimidine allows for the development of compounds with specific activities against various types of cancer cells.
Antimicrobial and Antifungal Applications
The broad spectrum of biological activities of pyrimidine derivatives includes antimicrobial and antifungal effects . These compounds can inhibit the growth of bacteria and fungi, making them potential candidates for treating infections. Their mechanism of action often involves disrupting the synthesis of nucleic acids or essential proteins in the pathogens.
Neuroprotective Agents
In the field of neurology, pyrimidine derivatives are being explored as neuroprotective agents . They have shown potential in the treatment of neurodegenerative diseases like Alzheimer’s by inhibiting enzymes such as JNK3, which is involved in the formation of amyloid β plaques and neurofibrillary tangles . This inhibition can potentially slow down the progression of the disease.
Anti-inflammatory and Analgesic Properties
Pyrimidine derivatives can also serve as anti-inflammatory and analgesic agents . They may work by modulating the inflammatory response and reducing the production of pro-inflammatory cytokines, providing relief from pain and inflammation in conditions like arthritis.
Antidiabetic Activity
Another significant application of pyrimidine derivatives is in the treatment of diabetes . They can act as DPP-IV inhibitors, which play a role in glucose metabolism . By inhibiting this enzyme, pyrimidine derivatives can help in regulating blood sugar levels in diabetic patients.
Wirkmechanismus
Mode of Action
For instance, some pyrimidine derivatives have been found to inhibit c-Jun-N-terminal Kinase 3 (JNK3), a target for the treatment of neurodegenerative diseases .
Biochemical Pathways
. The activated MKK4 and MKK7 phosphorylate the Thr183 and Tyr185 of JNKs. The activated JNKs promote the phosphorylation of proteins (AP-1, c-Jun, etc.) involved in cell apoptosis, proliferation, and differentiation .
Result of Action
Eigenschaften
IUPAC Name |
[1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-14(2)10-6-11(13-8-12-10)15-5-3-4-9(15)7-16/h6,8-9,16H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGBTEIPAWLQAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Potassium trifluoro(3-phenylbicyclo[2.2.1]heptan-2-yl)borate](/img/structure/B2964466.png)
![L-Asparagine, N2-[3-(1-methylethoxy)propyl]-N-(4-phenoxyphenyl)-](/img/structure/B2964467.png)
![Tert-butyl (3aS,7aS)-7a-(hydroxymethyl)-5-methyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B2964468.png)



![3'-(4-isopropylphenyl)-1-(4-methylbenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2964473.png)

![N-(2-(2-methylthiazol-4-yl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2964476.png)
![(3-Bromophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2964479.png)

![N-(2,4-dimethylphenyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2964484.png)
![2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B2964485.png)